
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol is a complex organic compound characterized by its unique structure, which includes a cyclopentanol core and a 4-methylcyclohexylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol typically involves multiple steps, starting with the preparation of the cyclopentanol core and the 4-methylcyclohexylamino group. The key steps include:
Formation of the Cyclopentanol Core: This can be achieved through the cyclization of a suitable precursor, such as a pentene derivative, under acidic or basic conditions.
Introduction of the 4-Methylcyclohexylamino Group: This step involves the reaction of the cyclopentanol core with a 4-methylcyclohexylamine derivative, typically under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol core can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol exerts its effects depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Rel-1-((((1r,4r)-4-methylcyclohexyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol Derivatives: These compounds share the cyclopentanol core but differ in the substituents attached to it.
Cyclohexylamino Derivatives: These compounds have a cyclohexylamino group but may have different core structures.
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
1-[[(4-methylcyclohexyl)amino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C13H25NO/c1-11-4-6-12(7-5-11)14-10-13(15)8-2-3-9-13/h11-12,14-15H,2-10H2,1H3 |
InChI Key |
LDTXKXHYAUQMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NCC2(CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



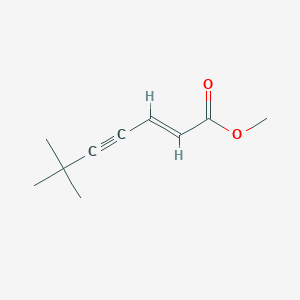
![11,22-dibromo-7,18-di(heptadecan-9-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13349860.png)
![Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt](/img/structure/B13349874.png)
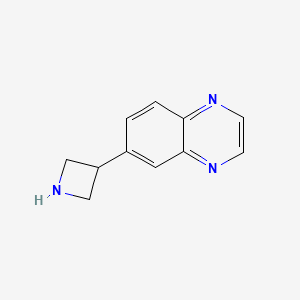

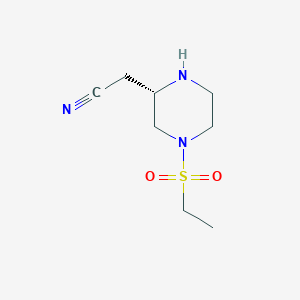
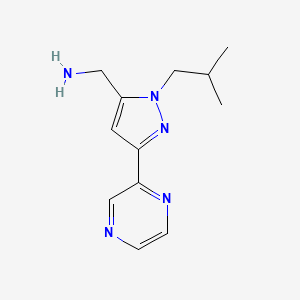
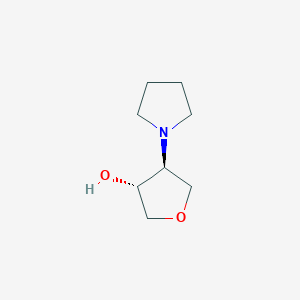

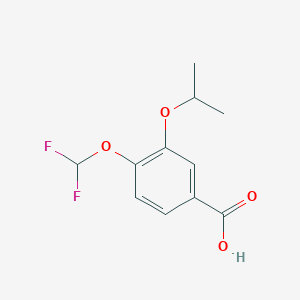

![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)

